![molecular formula C8H8N2O3S2 B12865578 2-(Methylthio)benzo[d]oxazole-4-sulfonamide](/img/structure/B12865578.png)
2-(Methylthio)benzo[d]oxazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylthio)benzo[d]oxazole-4-sulfonamide is a chemical compound with the molecular formula C8H7NOS. It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings. This compound is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)benzo[d]oxazole-4-sulfonamide typically involves the reaction of 2-aminophenol with various reagents. One common method is the condensation of 2-aminophenol with aldehydes or ketones in the presence of a catalyst. For instance, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to yield high efficiency . The reaction conditions often involve refluxing in water or other solvents for a specified period.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Methylthio)benzo[d]oxazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
科学的研究の応用
2-(Methylthio)benzo[d]oxazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Methylthio)benzo[d]oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can lead to the disruption of essential biochemical processes in microorganisms or cancer cells, thereby exerting its antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
2-Methylthio Benzoxazole: Similar in structure but lacks the sulfonamide group.
2-Methylmercaptobenzoxazole: Another derivative with a similar core structure.
Benzoxazole, 2-(methylthio)-: A closely related compound with slight variations in functional groups.
Uniqueness
2-(Methylthio)benzo[d]oxazole-4-sulfonamide is unique due to the presence of both the methylthio and sulfonamide groups, which confer distinct chemical and biological properties
特性
分子式 |
C8H8N2O3S2 |
|---|---|
分子量 |
244.3 g/mol |
IUPAC名 |
2-methylsulfanyl-1,3-benzoxazole-4-sulfonamide |
InChI |
InChI=1S/C8H8N2O3S2/c1-14-8-10-7-5(13-8)3-2-4-6(7)15(9,11)12/h2-4H,1H3,(H2,9,11,12) |
InChIキー |
XLVOHMUURBEDNT-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=C(O1)C=CC=C2S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4'-Tert-butyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865498.png)

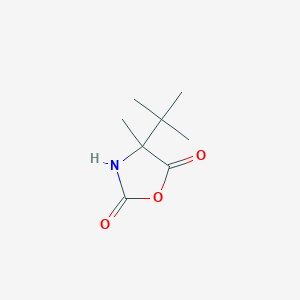
![(1R,3S,4R,5R,6S)-3-(4-Nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetraol](/img/structure/B12865511.png)
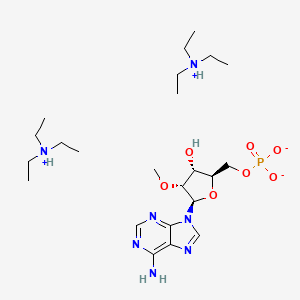
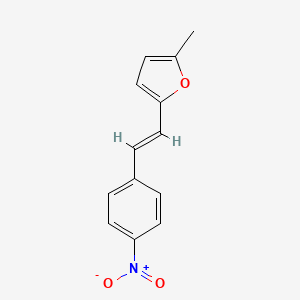
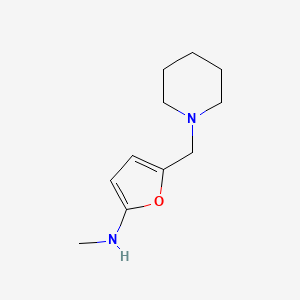
![2-(Methylthio)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12865549.png)
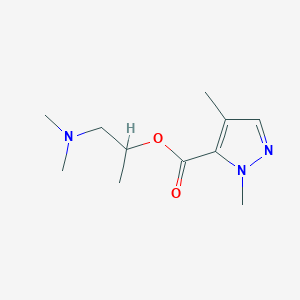

![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12865569.png)
![7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12865573.png)

